molecular formula C10H11F2NO B13525760 3-(2,5-Difluorophenyl)morpholine

3-(2,5-Difluorophenyl)morpholine

Cat. No.: B13525760
M. Wt: 199.20 g/mol
InChI Key: RXJQMZXSNKPTSY-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)morpholine is an organic compound with the molecular formula C10H11F2NO It consists of a morpholine ring substituted with a 2,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)morpholine typically involves the reaction of 2,5-difluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Difluorophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted phenylmorpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The morpholine ring may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

  • 3-(2,4-Difluorophenyl)morpholine
  • 3-(3,5-Difluorophenyl)morpholine
  • 3-(2,5-Dichlorophenyl)morpholine

Comparison: 3-(2,5-Difluorophenyl)morpholine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-(2,5-difluorophenyl)morpholine

InChI

InChI=1S/C10H11F2NO/c11-7-1-2-9(12)8(5-7)10-6-14-4-3-13-10/h1-2,5,10,13H,3-4,6H2

InChI Key

RXJQMZXSNKPTSY-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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